![molecular formula C9H11N3O4 B7581458 methyl (E)-2-methyl-4-(4-nitroimidazol-1-yl)but-2-enoate](/img/structure/B7581458.png)
methyl (E)-2-methyl-4-(4-nitroimidazol-1-yl)but-2-enoate
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Overview
Description
Methyl (E)-2-methyl-4-(4-nitroimidazol-1-yl)but-2-enoate is a chemical compound that has gained significant attention in scientific research due to its potential application in medicine and biology. This compound is also known as MNIB, and it belongs to the class of nitroimidazole derivatives.
Mechanism of Action
MNIB exerts its anticancer effects through the generation of reactive oxygen species (ROS) in hypoxic tumor cells. The nitro group in MNIB is reduced under low oxygen conditions, leading to the formation of a highly reactive intermediate that can interact with cellular components and induce oxidative stress. This oxidative stress can lead to DNA damage, protein oxidation, and lipid peroxidation, ultimately resulting in cell death.
Biochemical and Physiological Effects
MNIB has been shown to have a variety of biochemical and physiological effects. In addition to its anticancer properties, MNIB has been shown to have anti-inflammatory effects, as well as the ability to inhibit the growth of certain bacteria.
Advantages and Limitations for Lab Experiments
One advantage of MNIB as a research tool is its selective targeting of hypoxic tumor cells, which can be useful in studying the biology of these cells. However, one limitation of MNIB is its potential toxicity, which can make it difficult to use in certain experimental settings.
Future Directions
There are several potential future directions for research on MNIB. One area of interest is the development of new derivatives of MNIB that may have improved efficacy and reduced toxicity. Additionally, there is interest in studying the potential use of MNIB in combination with other anticancer agents to enhance its therapeutic effects. Finally, there is ongoing research on the potential use of MNIB in other areas, such as infectious disease and inflammation.
Synthesis Methods
MNIB can be synthesized through a multi-step process, starting with the reaction of 4-nitroimidazole with ethyl acrylate in the presence of a base to obtain ethyl (E)-2-methyl-4-(4-nitroimidazol-1-yl)but-2-enoate. This intermediate can then be further reacted with methyl iodide to yield MNIB.
Scientific Research Applications
MNIB has been extensively studied for its potential application in cancer therapy. It has been shown to selectively target hypoxic tumor cells, which are often resistant to conventional chemotherapy. MNIB can be activated by the low oxygen levels in these cells, leading to the generation of reactive oxygen species that induce cell death.
properties
IUPAC Name |
methyl (E)-2-methyl-4-(4-nitroimidazol-1-yl)but-2-enoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3O4/c1-7(9(13)16-2)3-4-11-5-8(10-6-11)12(14)15/h3,5-6H,4H2,1-2H3/b7-3+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHWDYGCRPACYPE-XVNBXDOJSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCN1C=C(N=C1)[N+](=O)[O-])C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\CN1C=C(N=C1)[N+](=O)[O-])/C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.